2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol
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Overview
Description
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is an organic compound that features a pyridine ring, an ethylamine group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-pyridineethanol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-pyridineethanol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can also be adjusted to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of pyridine-4-carboxaldehyde.
Reduction: Formation of 2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the ethylamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-{[1-(Pyridin-3-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 3-position.
2-(2-{[1-(Pyridin-2-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with the pyridine ring at the 2-position.
2-(2-{[1-(Piperidin-4-yl)ethyl]amino}ethoxy)ethan-1-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
2-(2-{[1-(Pyridin-4-yl)ethyl]amino}ethoxy)ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the pyridine ring at the 4-position may confer distinct electronic properties compared to its isomers.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-[2-(1-pyridin-4-ylethylamino)ethoxy]ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-10(11-2-4-12-5-3-11)13-6-8-15-9-7-14/h2-5,10,13-14H,6-9H2,1H3 |
InChI Key |
PEBOVARYDRBXEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCCOCCO |
Origin of Product |
United States |
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